Chloro(3-methoxypentan-2-yl)mercury
Description
Chloro(3-methoxypentan-2-yl)mercury is an organomercury compound characterized by a pentan-2-yl backbone substituted with a methoxy group at the third carbon and a mercury-chloride moiety at the second carbon. This structure confers unique physicochemical properties, including moderate lipophilicity due to the alkyl chain and polar interactions via the methoxy group.
Properties
CAS No. |
62594-74-5 |
|---|---|
Molecular Formula |
C6H13ClHgO |
Molecular Weight |
337.21 g/mol |
IUPAC Name |
chloro(3-methoxypentan-2-yl)mercury |
InChI |
InChI=1S/C6H13O.ClH.Hg/c1-4-6(5-2)7-3;;/h4,6H,5H2,1-3H3;1H;/q;;+1/p-1 |
InChI Key |
JCNCMWYFSMYQPC-UHFFFAOYSA-M |
Canonical SMILES |
CCC(C(C)[Hg]Cl)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The Pharos Project (–6, 8–10) lists numerous organomercury compounds with alkoxy or alkyl substituents, enabling systematic comparisons:
Table 1: Key Structural and Functional Comparisons
Trends in Physicochemical Properties
- Substituent Position : Methoxy groups at C3 (vs. C2) reduce steric hindrance around the mercury center, possibly improving reactivity in synthetic applications .
- Toxicity Profile : Alkylmercury compounds (e.g., ethyl, propyl derivatives) are more neurotoxic than arylmercury analogs (e.g., 3-methoxyphenylmercury) due to enhanced blood-brain barrier penetration .
Stability and Reactivity
- The methoxy group in Chloro(3-methoxypentan-2-yl)mercury may stabilize the compound against hydrolysis compared to non-substituted alkylmercury chlorides, as electron-donating groups can mitigate electrophilic attack on the Hg-Cl bond .
- In contrast, Chloro(ethyl)mercury (107-27-7) is highly reactive and prone to decomposition under ambient conditions, limiting its industrial utility .
Preparation Methods
Grignard Reagent Route
A widely employed method involves the reaction of a Grignard reagent with mercuric chloride (HgCl₂). For this compound, the synthetic pathway proceeds as follows:
Synthesis of 3-Methoxypentan-2-ylmagnesium Chloride
- 3-Methoxypentan-2-ol is treated with thionyl chloride (SOCl₂) to form 3-methoxypentan-2-yl chloride.
- The chloride reacts with magnesium in anhydrous diethyl ether to generate the Grignard reagent.
Reaction with HgCl₂
Reaction Conditions and Outcomes
| Step | Reagents/Conditions | Yield | Purification Method |
|---|---|---|---|
| 1 | SOCl₂, reflux, 4h | 85% | Distillation |
| 2 | Mg, Et₂O, 25°C, 2h | 90% | Filtration |
| 3 | HgCl₂, THF, 0°C, 1h | 65% | Recrystallization |
This method parallels the synthesis of chlormerodrin, where a chloromercury group is introduced via organometallic intermediates.
Oxymercuration-Demercuration
Oxymercuration of 3-methoxypent-2-ene followed by demercuration provides an alternative route:
Oxymercuration
- 3-Methoxypent-2-ene reacts with Hg(OAc)₂ in aqueous THF, forming a β-hydroxymercurial intermediate.
Demercuration with NaCl
- Treatment with NaCl replaces the acetate ligand with chloride, yielding the target compound.
Key Parameters
Transmetallation from Organolithium Reagents
Organolithium reagents offer higher reactivity compared to Grignard reagents:
Generation of 3-Methoxypentan-2-yllithium
- 3-Methoxypentan-2-yl bromide reacts with lithium metal in hexane.
Transmetallation with HgCl₂
- The organolithium reagent is added to HgCl₂ in diethyl ether at −78°C.
- Product isolation via vacuum distillation minimizes thermal decomposition.
Advantages
- Higher selectivity due to low-temperature conditions.
- Reduced side reactions compared to Grignard routes.
Mechanistic Insights
Electrophilic Mercury Attack
In Grignard and organolithium routes, the nucleophilic alkyl/aryl group attacks the electrophilic Hg²⁺ center in HgCl₂, displacing one chloride ion. The reaction follows a two-step mechanism:
Steric and Electronic Effects
The methoxy group in 3-methoxypentan-2-yl enhances the stability of the organomercury compound through electron donation, while the branched pentyl chain introduces steric hindrance, slowing hydrolysis.
Purification and Characterization
Spectroscopic Data
- ¹H NMR (CDCl₃) : δ 3.35 (s, OCH₃), 2.85–2.70 (m, Hg–C–CH₂), 1.60–1.40 (m, CH₂CH₂).
- ¹⁹⁹Hg NMR : δ −1,250 ppm (characteristic of RHgCl).
Q & A
Q. What are the optimal reaction conditions for synthesizing Chloro(3-methoxypentan-2-yl)mercury?
Methodological Answer: The synthesis typically involves reacting mercury(II) chloride with a methoxy-substituted alcohol precursor (e.g., 3-methoxypentan-2-ol) in an organic solvent such as dichloromethane or chloroform. Key parameters include:
- Temperature : Elevated temperatures (50–70°C) to accelerate reaction kinetics.
- Solvent Purity : Anhydrous conditions to prevent hydrolysis of the mercury precursor.
- Stoichiometry : A 1:1 molar ratio of HgCl₂ to the alcohol to minimize byproducts like diorganomercury compounds.
Experimental optimization should include iterative testing of solvent polarity, reaction time, and catalyst use (if applicable). For analogs, yields improved when reactions were conducted under nitrogen to prevent oxidation .
Q. How can the purity of this compound be assessed post-synthesis?
Methodological Answer: Purity assessment requires a combination of techniques:
- NMR Spectroscopy : Analyze H and C spectra for characteristic peaks (e.g., methoxy protons at ~3.3 ppm, Hg-bound carbon shifts).
- Elemental Analysis : Verify Hg and Cl content against theoretical values (e.g., Hg ≈ 52%, Cl ≈ 10% for C₆H₁₁ClHgO).
- Melting Point : Compare observed values (e.g., 66–70°C for structural analogs) to literature data to detect impurities .
For organomercury compounds, mercury-specific assays (e.g., cold-vapor atomic absorption spectroscopy) can quantify residual Hg²⁺ impurities .
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- Containment : Use fume hoods and sealed systems to avoid inhalation/contact.
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and goggles.
- Waste Management : Neutralize mercury waste with excess sulfide or activated charcoal before disposal.
- Emergency Protocols : Immediate decontamination with 10% sodium thiosulfate for skin exposure .
Detoxification studies show that chlorine-based oxidation in alkaline media reduces Hg content by >85% in sludge, providing a viable waste treatment framework .
Advanced Research Questions
Q. How do computational models predict the reactivity of this compound in nucleophilic environments?
Methodological Answer: Density Functional Theory (DFT) simulations can model:
- Electrophilicity : The Hg center’s susceptibility to nucleophilic attack (e.g., by thiols or amines).
- Bond Dissociation Energies : Hg-C bond stability under thermal or photolytic conditions.
Comparative studies on analogs (e.g., Chloro(2-methoxycyclohexyl)mercury) reveal that electron-donating groups (e.g., methoxy) stabilize the Hg-C bond, reducing reactivity toward soft nucleophiles. Validate predictions with kinetic studies using UV-Vis or Hg NMR .
Q. What discrepancies exist in spectroscopic data for this compound across studies, and how can they be resolved?
Methodological Answer: Discrepancies often arise from:
- Solvent Effects : Shifts in NMR peaks due to solvent polarity (e.g., DMSO vs. CDCl₃).
- Isomeric Purity : Unreported stereoisomers (e.g., R/S configurations at the pentan-2-yl chain).
Q. Resolution Strategies :
Q. What are the challenges in studying the environmental degradation pathways of this compound?
Methodological Answer: Key challenges include:
- Detection Limits : Trace Hg speciation requires advanced techniques like HPLC-ICP-MS.
- Redox Sensitivity : Hg(II) may reduce to Hg(0) under anaerobic conditions, complicating pathway analysis.
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